molecular formula C14H24N2O3 B7595354 2-(3-Piperidin-4-ylpropanoylamino)cyclopentane-1-carboxylic acid

2-(3-Piperidin-4-ylpropanoylamino)cyclopentane-1-carboxylic acid

Cat. No. B7595354
M. Wt: 268.35 g/mol
InChI Key: ZHHSLVFLXNHQLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Piperidin-4-ylpropanoylamino)cyclopentane-1-carboxylic acid, also known as CPPC, is a cyclic amino acid that has been widely used in scientific research. CPPC is a synthetic analog of the natural amino acid proline, and it has been found to have a range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 2-(3-Piperidin-4-ylpropanoylamino)cyclopentane-1-carboxylic acid is not well understood, but it is thought to act as a proline analog in proteins. Proline is an important amino acid in proteins, as it can cause bends in the protein backbone. 2-(3-Piperidin-4-ylpropanoylamino)cyclopentane-1-carboxylic acid may act in a similar way, causing bends in the protein backbone and affecting the folding and stability of proteins.
Biochemical and Physiological Effects
2-(3-Piperidin-4-ylpropanoylamino)cyclopentane-1-carboxylic acid has been found to have a range of biochemical and physiological effects. In vitro studies have shown that 2-(3-Piperidin-4-ylpropanoylamino)cyclopentane-1-carboxylic acid can stabilize the folding of proteins and inhibit protein aggregation. 2-(3-Piperidin-4-ylpropanoylamino)cyclopentane-1-carboxylic acid has also been found to have anti-inflammatory properties, and it has been shown to reduce the production of pro-inflammatory cytokines. In addition, 2-(3-Piperidin-4-ylpropanoylamino)cyclopentane-1-carboxylic acid has been found to have neuroprotective effects, and it has been shown to protect neurons from oxidative stress and excitotoxicity.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(3-Piperidin-4-ylpropanoylamino)cyclopentane-1-carboxylic acid in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized and modified for specific experimental needs. 2-(3-Piperidin-4-ylpropanoylamino)cyclopentane-1-carboxylic acid is also stable under a variety of experimental conditions, which makes it a useful tool for studying protein folding and stability. However, one limitation of using 2-(3-Piperidin-4-ylpropanoylamino)cyclopentane-1-carboxylic acid is that it may not accurately mimic the behavior of proline in proteins, which could limit its usefulness in certain experiments.

Future Directions

There are several future directions for research on 2-(3-Piperidin-4-ylpropanoylamino)cyclopentane-1-carboxylic acid. One area of interest is the development of new 2-(3-Piperidin-4-ylpropanoylamino)cyclopentane-1-carboxylic acid analogs with improved pharmacological properties. Another area of interest is the use of 2-(3-Piperidin-4-ylpropanoylamino)cyclopentane-1-carboxylic acid in the design of new drugs for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Finally, 2-(3-Piperidin-4-ylpropanoylamino)cyclopentane-1-carboxylic acid could be used to study the folding and stability of membrane proteins, which are notoriously difficult to study using traditional methods.
Conclusion
2-(3-Piperidin-4-ylpropanoylamino)cyclopentane-1-carboxylic acid is a synthetic analog of the natural amino acid proline that has been widely used in scientific research. 2-(3-Piperidin-4-ylpropanoylamino)cyclopentane-1-carboxylic acid has been found to have a range of biochemical and physiological effects, and it has been used in a variety of research applications, including the study of protein folding, protein-protein interactions, and drug discovery. While there are limitations to using 2-(3-Piperidin-4-ylpropanoylamino)cyclopentane-1-carboxylic acid in lab experiments, it remains a useful tool for investigating the behavior of proteins and designing new drugs.

Synthesis Methods

2-(3-Piperidin-4-ylpropanoylamino)cyclopentane-1-carboxylic acid can be synthesized using a variety of methods, including solid-phase peptide synthesis and solution-phase peptide synthesis. In solid-phase peptide synthesis, the amino acid residues are sequentially added to the growing peptide chain, which is attached to a solid support. In solution-phase peptide synthesis, the amino acid residues are added to the peptide chain in solution. The synthesis of 2-(3-Piperidin-4-ylpropanoylamino)cyclopentane-1-carboxylic acid typically involves the coupling of a proline derivative with a piperidine derivative.

Scientific Research Applications

2-(3-Piperidin-4-ylpropanoylamino)cyclopentane-1-carboxylic acid has been used in a variety of scientific research applications, including the study of protein folding, protein-protein interactions, and drug discovery. 2-(3-Piperidin-4-ylpropanoylamino)cyclopentane-1-carboxylic acid has been found to be a useful tool for investigating the folding of proteins, as it can be incorporated into peptides and proteins to probe their folding pathways. 2-(3-Piperidin-4-ylpropanoylamino)cyclopentane-1-carboxylic acid has also been used to study protein-protein interactions, as it can be used to stabilize protein complexes. In addition, 2-(3-Piperidin-4-ylpropanoylamino)cyclopentane-1-carboxylic acid has been used in drug discovery efforts, as it can be used to design and synthesize new compounds with improved pharmacological properties.

properties

IUPAC Name

2-(3-piperidin-4-ylpropanoylamino)cyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O3/c17-13(5-4-10-6-8-15-9-7-10)16-12-3-1-2-11(12)14(18)19/h10-12,15H,1-9H2,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHHSLVFLXNHQLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)NC(=O)CCC2CCNCC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Piperidin-4-ylpropanoylamino)cyclopentane-1-carboxylic acid

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